2,5-Difluoro-4-iodophenol
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Overview
Description
2,5-Difluoro-4-iodophenol is an aromatic organic compound with the molecular formula C6H3F2IO It is a derivative of phenol, where two fluorine atoms and one iodine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-iodophenol typically involves the halogenation of phenol derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated phenol undergoes iodination. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available fluorinated benzene derivatives. The process includes halogen exchange reactions, purification steps, and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, forming quinones or hydroquinones.
Coupling Reactions: The compound can undergo coupling reactions with different reagents to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and alkynes.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenols can be obtained.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
2,5-Difluoro-4-iodophenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-iodophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and participate in electron transfer reactions. The fluorine and iodine atoms influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
- 2,3-Difluoro-4-iodophenol
- 3,5-Difluoro-4-iodophenol
- 4-Iodophenol
Comparison: 2,5-Difluoro-4-iodophenol is unique due to the specific positioning of the fluorine and iodine atoms, which significantly affects its reactivity and applications. Compared to 2,3-Difluoro-4-iodophenol and 3,5-Difluoro-4-iodophenol, the 2,5-difluoro substitution pattern provides distinct electronic and steric properties, making it more suitable for certain synthetic applications .
Properties
Molecular Formula |
C6H3F2IO |
---|---|
Molecular Weight |
255.99 g/mol |
IUPAC Name |
2,5-difluoro-4-iodophenol |
InChI |
InChI=1S/C6H3F2IO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H |
InChI Key |
NLZGPHLOMCHEMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)F)O |
Origin of Product |
United States |
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